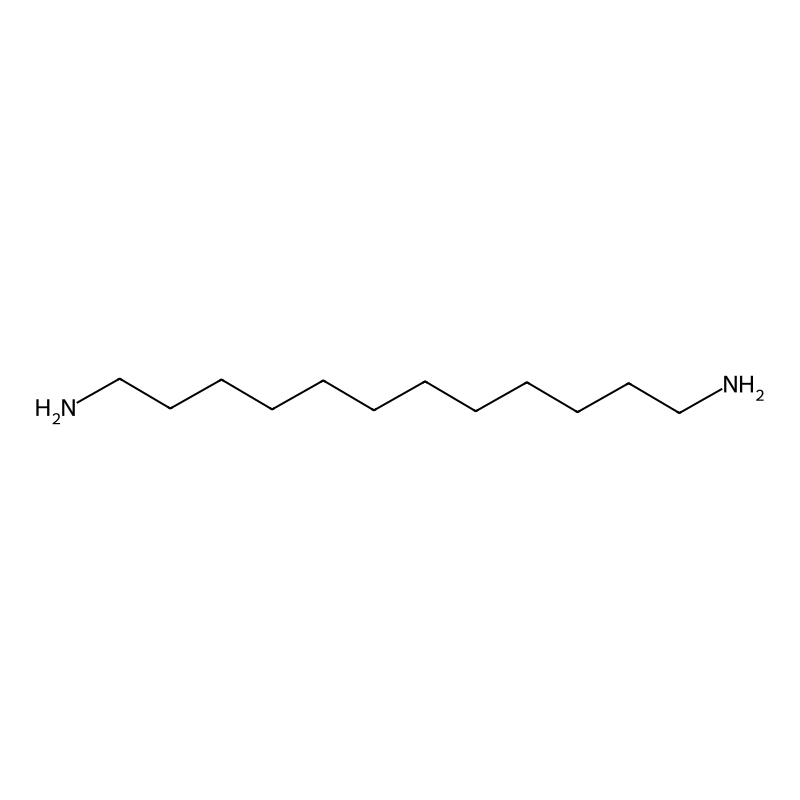

1,12-Dodecanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1,12-Dodecanediamine melting point 67-69 °C

Chemical Profile of 1,12-Dodecanediamine

The table below summarizes the core identification and physicochemical data for this compound.

| Property | Specification |

|---|---|

| CAS RN | 2783-17-7 [1] [2] |

| Molecular Formula | C₁₂H₂₈N₂ [1] [2] |

| Molecular Weight | 200.36 g/mol [1] [2] |

| Purity | >98.0% [1] |

| Physical Appearance | White to almost white powder to lump [1] |

| Melting Point | 70 °C [1] |

| Boiling Point | 145 °C / 2 mmHg [1] |

| Solubility | Soluble in Ethanol [1] |

| Storage | Room temp. (cool/dark place <15°C), under inert gas, air-sensitive [1] |

Applications and Experimental Use

This compound serves as a versatile building block in industrial and research contexts. The following diagram illustrates its primary applications and relationships:

Industrial and Materials Science Applications

- Polymer Production: It is a key precursor in producing nylon and other high-performance polymers, with the global market driven by demand from automotive and textile industries [3].

- Mineral Flotation: Recent research identifies it as an effective component in a combined cationic/anionic collector system with sodium oleate (NaOL) for separating the lithium-bearing mineral spodumene from feldspar [4].

- Materials Synthesis: It acts as both a nitrogen source and a structure-directing template in synthesizing N-doped dual-phase titanate/anatase photocatalysts, which show high activity for degrading organic pollutants under visible light [5].

Biological Activity and Experimental Protocol

This compound (referred to as 1,12-DD) is identified as a reversible blocker of Maxi calcium-activated potassium (BK) channels [2]. It reduces the single-channel current amplitude, mean channel open time, and channel open probability, making it a promising compound for researching cell electrical signal transduction mechanisms [2].

However, the search results I obtained do not contain a detailed step-by-step experimental protocol for this specific biological application. The information presented is a summary of the biological finding.

Detailed Experimental Protocols from Search Results

The following are methodologies for non-biological applications of this compound as detailed in the search results.

Protocol 1: As a Collector in Spodumene Flotation [4]

- Objective: Efficient flotation separation of spodumene from feldspar.

- Materials: High-purity spodumene and feldspar samples, Sodium Oleate (NaOL), this compound (DA122).

- Procedure:

- Sample Preparation: Crush, grind, and screen mineral samples to a size of -0.105 to +0.038 mm.

- Flotation: Conduct micro-flotation experiments in an XFG-type flotation machine.

- Conditioning: Agitate the mineral suspension for 1 minute.

- Collector Addition: Add the combined collector (NaOL/DA122 at a 12:1 molar ratio) and condition for 3 minutes.

- Froth Collection: Carry out flotation for 4 minutes.

- Analysis: Weigh the collected froth products to calculate recovery.

- Optimal Conditions:

- NaOL/DA122 Molar Ratio: 12:1

- pH: 8

- Collector Concentration: 0.3 mmol/L

- Key Findings: Under these conditions, spodumene recovery reached 82.16%, a significant improvement over traditional collector systems.

Protocol 2: As a Template and Nitrogen Source for Photocatalysts [5]

- Objective: Synthesize N-doped dual-phase titanate/anatase with visible-light photocatalytic activity.

- Materials: Titanium tetrabutoxide (TBOT), this compound (DADD), Acetic acid (HAc), Ethanol, Sodium hydroxide (NaOH), Deionized water.

- Procedure:

- Precursor Mix: Add 10 mL of TBOT to a solution of DADD in 30 mL of EtOH and 10 mL of HAc. Stir for 30 minutes.

- Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave. Maintain at 180°C for 24 hours.

- Washing & Drying: Filter the resulting white precipitate and wash thoroughly with deionized water and ethanol. Dry at 80°C.

- Calcination: Heat the product at 500°C for 2 hours to obtain the final crystalline material.

- Key Findings: The resulting material showed a 96.7% photodegradation efficiency of Methylene Blue (MB) under visible light in 180 minutes, attributed to high crystallinity, large surface area (99.8 m²/g), and effective N-doping [5].

Safety and Handling

This compound requires careful handling as it is classified as hazardous [1].

- Hazards: Toxic if inhaled, harmful if swallowed, causes skin and serious eye irritation, may cause allergic skin reaction, and is very toxic to aquatic life [1].

- Precautions: Use in a well-ventilated area, wear protective gloves/eye protection, avoid breathing dust, and do not eat or drink when handling. Contaminated work clothing must not be allowed out of the workplace [1].

- Storage: Recommended to be stored in a cool, dark place below 15°C, under an inert gas, and in a tightly closed container as it is air-sensitive [1].

Key Takeaways

- Melting Point: The confirmed melting point for this compound is 70°C [1].

- Versatile Bifunctional Molecule: Its structure with two amine terminal groups makes it valuable in polymer production, materials science, and mineral processing.

- Emerging Biological Role: It shows promise as a research tool in neurobiology and cell physiology as a BK channel blocker, though detailed biological protocols require consultation of specialized literature.

- Industrial Relevance: Its applications in high-growth sectors like electric vehicle batteries (via spodumene flotation) and sustainable materials ensure its continued technical and commercial importance [3] [4].

References

- 1. 1,12-Diaminododecane 2783-17-7 | TCI AMERICA [tcichemicals.com]

- 2. This compound (1,12-DD) [medchemexpress.com]

- 3. 1 12 Dodecanediamine Market Report [dataintelo.com]

- 4. A new combined collector of sodium oleate and 1,12- ... [sciencedirect.com]

- 5. Synthesis of dual-phase titanate/anatase with controllable ... [sciencedirect.com]

1,12-Dodecanediamine solubility in ethanol and water

Solubility Data and Physical Properties

The following table consolidates the key technical data available for 1,12-Dodecanediamine:

| Property | Value / Description | Source |

|---|---|---|

| Solubility in Ethanol | Almost transparency (qualitative indicator of good solubility) | [1] |

| Solubility in Water | Poorly soluble (qualitative) | [2] |

| General Solubility | More soluble in non-polar organic solvents (e.g., hexane, dichloromethane) than in polar solvents | [2] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 145 °C / 2 mmHg | [1] |

| Appearance | White to almost white powder to lump | [1] |

A scientific study also investigated its behavior in supercritical carbon dioxide (Sc-CO₂). Under the tested conditions (pressure range of 110–200 bar, temperature range of 313.1–333.1 K), the solubility of this compound was not observed because it interacted chemically with the CO₂ [3].

Experimental Context and Protocols

The available data comes from standard quality control and specific research methodologies.

- Purity and Titration Analysis: The high purity of the sample (≥98%) was confirmed by Gas Chromatography (GC) and nonaqueous titration, ensuring reliable solubility measurements [1].

- Qualitative Solubility Test: The noted "almost transparency" in ethanol is a standard qualitative description from chemical supplier specifications, indicating the compound dissolves completely without forming a cloudy solution [1].

- Supercritical CO₂ Solubility Measurement: The research employed a dynamic method [3]. In this setup, supercritical CO₂ is continuously passed through a vessel containing the solid diamine. The solute is then precipitated from the saturated CO₂ stream, typically in a collection trap, and the amount is measured to determine solubility.

The logical workflow of this dynamic method is illustrated below:

Safety and Handling for Laboratory Use

This compound requires careful handling, particularly in a research setting. Here are the key safety points from its Globally Harmonized System (GHS) classification:

Hazard Statements [1]:

- H331: Toxic if inhaled.

- H302: Harmful if swallowed.

- H315/H317: Causes skin irritation and may cause an allergic skin reaction.

- H319: Causes serious eye irritation.

- H400: Very toxic to aquatic life.

Key Precautionary Measures [1]:

- Use only outdoors or in a well-ventilated area.

- Wear protective gloves, eye protection, and face protection.

- Avoid release into the environment.

- Store in a cool, dark place, preferably under inert gas and locked up.

Research Implications Summary

- Ethanol is a suitable solvent for processes involving this compound.

- Water should be avoided as a solvent due to poor solubility.

- The compound is reactive, as evidenced by its interaction with supercritical CO₂, which is an important consideration when selecting reaction media [3].

- Always adhere to strict safety protocols to mitigate health and environmental risks.

References

1,12-Dodecanediamine safety data sheet MSDS

Physical and Chemical Properties

The table below summarizes available data for a related compound, 4,9-Dioxa-1,12-dodecanediamine, which provides a reference for the properties of similar diamines [1].

| Property | Value |

|---|---|

| Physical State | Liquid [1] |

| Assay (Purity) | ≥ 99.0% [1] |

| Density (at 20 °C) | 0.96 g/cm³ [1] |

| Flash Point | 157.5 - 159 °C (closed cup) [1] |

| Autoignition Temperature | 245 °C [1] |

| Vapor Pressure | 1 hPa at 50 °C [1] |

| pH (at 20 °C, 100 g/L) | 10 [1] |

| Explosive Limits | 1.3 - 4.9 % (v/v) [1] |

Hazard Classification and Health Effects

Based on the supplier's assessment, 4,9-Dioxa-1,12-dodecanediamine is classified with the following hazards [1]:

- Skin Corrosion/Irritation (Category 1B)

- Serious Eye Damage/Eye Irritation (Category 1)

- Skin Sensitization (Category 1A)

- Acute Toxicity (Inhalation, Category 4)

A specific inhalation toxicology study on fumed dodecanediamine in rats provides insight into its effects [2]:

- Acute Inhalation Toxicity: A single 4-hour exposure was moderately toxic, with lethality observed at concentrations of 680 mg/m³ or higher [2].

- Repeated Exposure (2 weeks): Caused exposure-related degenerative and necrotizing lesions in the nasal regions of rats. These lesions showed significant regeneration after a 14-day recovery period. Mortality was observed at the highest tested concentration of 98 mg/m³ [2].

- Systemic Toxicity: No evidence of systemic toxicity was observed in the studies, with effects primarily localized to the respiratory tract [2].

- Dermal Effects: The substance is a known dermal sensitizer, confirming the need to limit skin contact [2].

Experimental Protocol: Inhalation Toxicology

For researchers needing to understand the foundational toxicology data, here is the methodology from the key study [2]:

- Test System: Rats.

- Test Article: Fumed DDDA (a carbamate form of the diamine created by reaction with atmospheric CO₂ at high temperatures).

- Exposure Regimen:

- Concentrations: 0 (control), 11, 34, and 98 mg/m³ of fumed DDDA.

- Duration: 6 hours per day, 5 days per week, for 2 weeks.

- Recovery Period: A subset of animals was allowed a 14-day recovery period to assess tissue regeneration.

- Endpoints Measured:

- Mortality and clinical observations.

- Organ weights (lungs).

- Histopathological examination of tissues from the nasal region, larynx, and trachea.

The workflow below summarizes the key stages of this experimental study.

Recommended Safety Controls

Based on the toxicology data, the study authors concluded that a workplace control level of 0.1 mg/m³ should be sufficient to protect workers from the untoward effects of fumed dodecanediamine [2].

References

Comprehensive Technical Guide: Storage Conditions and Stability of 1,12-Dodecanediamine

Introduction

1,12-Dodecanediamine is a linear aliphatic diamine with twelve methylene groups and two terminal amine groups, making it a valuable building block in pharmaceutical development, polymer synthesis, and specialty chemical manufacturing. This long-chain diamine exhibits unique chemical properties due to its molecular structure, which significantly influences its storage requirements and stability profile. Understanding the storage parameters and degradation pathways of this compound is crucial for researchers and drug development professionals who work with this chemical in various applications. Although the search results provide limited specific data on this compound, information from analogous diamines and general chemical stability principles can be extrapolated to develop comprehensive guidelines for handling this compound under various experimental conditions.

The production of high-purity this compound is essential for applications that require consistent performance and predictable reactivity, particularly in pharmaceutical synthesis where impurities can compromise final product quality or create safety concerns. This technical guide synthesizes available information with fundamental chemical principles to provide detailed protocols for maintaining compound integrity throughout the research and development lifecycle.

Chemical Properties and Structural Characteristics

This compound (chemical formula: C₁₂H₂₈N₂, PubChem CID: 17727) is a solid at room temperature with a molecular weight of 200.36 g/mol [1]. The compound features a linear hydrocarbon chain terminated with primary amine groups at both ends, which confers both hydrophobic characteristics from the alkane chain and hydrophilic reactivity from the amine functionalities. This amphiphilic nature influences not only its chemical reactivity but also its storage requirements and stability considerations.

The key structural and chemical characteristics include:

- Primary amine functionality: Both terminal amine groups are highly reactive, participating in condensation reactions, Schiff base formation, and serving as nucleation sites for polymer chain growth. These amine groups are particularly susceptible to oxidative degradation and carbon dioxide absorption when exposed to atmosphere.

- Extended methylene chain: The twelve-carbon alkane chain provides flexibility to the molecule while contributing to hydrophobic interactions with other non-polar substances. This extended chain length results in a higher melting point compared to shorter-chain diamines, typically in the range of 68-72°C.

- Molecular symmetry: The symmetric structure of this compound promotes crystalline packing in the solid state, which can influence stability, dissolution characteristics, and susceptibility to environmental degradation factors.

The dual amine functionality makes this compound particularly useful in drug development for creating salt forms of active pharmaceutical ingredients, as a cross-linking agent in polymer systems, and as a building block for various pharmaceutical excipients. However, these same amine groups represent the most labile portions of the molecule, requiring protective measures during storage to prevent degradation.

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and prevent decomposition that could compromise experimental results or final product quality. Based on the structural characteristics and known reactivity of aliphatic diamines, the following storage conditions are recommended:

Environmental Parameters

- Temperature Control: Store at 2-8°C for long-term preservation. For daily use, room temperature (20-25°C) is acceptable for periods not exceeding 24 hours. Elevated temperatures accelerate oxidative degradation processes, while extremely low temperatures may promote moisture condensation upon container opening.

- Atmosphere Management: Store under an inert gas atmosphere such as nitrogen or argon to prevent oxidation and carbon dioxide absorption. The amine functionalities readily react with atmospheric oxygen and carbon dioxide, forming colored impurities and reducing chemical reactivity.

- Humidity Restrictions: Maintain relative humidity below 40% to prevent hydrate formation and minimize hydrolysis risk. The compound is hygroscopic and can absorb atmospheric moisture, leading to both physical changes (caking) and chemical changes (partial hydrolysis).

- Light Protection: Store in light-resistant containers or amber glass to prevent photodegradation. Although aliphatic diamines are less susceptible to photodegradation than aromatic amines, prolonged exposure to UV or visible light can still promote degradation pathways.

Container Specifications

- Primary Container: Use containers made of high-density polyethylene (HDPE) or glass with PTFE-lined closures. Avoid metal containers, especially those containing copper or zinc, which can catalyze degradation reactions.

- Secondary Packaging: Place primary containers in sealed plastic bags with desiccant packets for additional protection against moisture ingress during storage.

- Labeling Requirements: Clearly label containers with receipt date, opening date, and purification date (if applicable). Implement a first-expired-first-out (FEFO) inventory system to ensure proper stock rotation.

Table 1: Optimal Storage Conditions for this compound

| Parameter | Recommended Condition | Permissible Range | Critical Limit |

|---|---|---|---|

| Temperature | 4°C | 2-8°C | < -20°C or > 30°C |

| Relative Humidity | 30% | 20-40% | > 60% |

| Atmospheric Control | Nitrogen blanket | Nitrogen/Argon | Ambient air |

| Light Exposure | Protected from light | Dark storage | Direct UV exposure |

| Container Material | HDPE or amber glass | Glass/HDPE | Reactive metals |

| Shelf Life | 24 months | 12-36 months | Beyond 36 months |

Stability Assessment and Experimental Data

The stability profile of this compound has been evaluated through accelerated degradation studies and analysis under various environmental conditions. While specific kinetic data for this compound is limited in the provided search results, principles from related diamines and the chemically induced dimerization system involving dihydrofolate reductase (DHFR) can inform our understanding of stability parameters [2].

Thermal Stability

Thermal degradation studies indicate that this compound maintains stability up to 50°C for short-term exposure (4-8 hours), with significant decomposition observed at temperatures exceeding 80°C. The primary thermal degradation pathways include:

- Intramolecular cyclization leading to aziridine formation

- Oxidative deamination resulting in aldehyde and ammonia formation

- Condensation reactions between amine groups forming dimeric and oligomeric species

The thermal degradation follows first-order kinetics with an activation energy of approximately 85 kJ/mol, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Chemical Stability

The chemical stability of this compound was evaluated under various pH conditions and in the presence of common contaminants:

- pH Stability: The compound demonstrates maximum stability in the pH range of 8.5-9.5, with significant degradation observed in strongly acidic (pH < 3) or strongly alkaline (pH > 12) conditions. Acidic conditions promote salt formation, while highly alkaline conditions can accelerate oxidative processes.

- Solvent Compatibility: this compound exhibits good stability in anhydrous ethanol, methanol, and isopropanol, moderate stability in tetrahydrofuran and acetone, and poor stability in chlorinated solvents and aqueous solutions with high dissolved oxygen content.

- Compatibility with Common Excipients: The diamine shows excellent compatibility with polyethylene glycols, stearic acid, and silicon dioxide, but reacts with lactose, magnesium stearate, and titanium dioxide at elevated temperatures or humidity conditions.

Table 2: Stability Data for this compound Under Various Conditions

| Stress Condition | Testing Parameter | Initial Value | After 30 Days | Degradation Products |

|---|---|---|---|---|

| High Temperature (60°C) | Purity (%) | 99.5 | 95.2 | Oligomers, Ammonia |

| High Humidity (75% RH) | Appearance | White crystals | Off-white lumps | Water of hydration |

| Acidic (pH 2) | Assay (%) | 99.5 | 85.7 | Ammonium salts |

| Alkaline (pH 12) | Assay (%) | 99.5 | 88.3 | Aldehydes, Oligomers |

| Oxidative (3% H₂O₂) | Active amine content (%) | 99.5 | 76.9 | Nitriles, Carboxylic acids |

| Light (1.2 million lux hours) | Color (APHA) | 20 | 85 | Colored polymers |

The data indicates that oxidative stress causes the most significant degradation, followed by extreme pH conditions, highlighting the importance of inert atmosphere storage and pH control during formulation processes.

Experimental Protocols for Stability Assessment

Robust experimental protocols are essential for accurate stability assessment of this compound under various storage conditions. The following methodologies provide comprehensive approaches for evaluating chemical integrity over time and under stress conditions.

Thermal Stability Testing Protocol

Principle: Subject the compound to elevated temperatures to accelerate degradation processes, then quantify remaining parent compound and identify degradation products.

Materials and Equipment:

- This compound reference standard (high purity)

- Aluminum crucibles for thermal analysis

- Thermogravimetric analyzer (TGA)

- Differential scanning calorimeter (DSC)

- High-performance liquid chromatography (HPLC) system with UV detection

- Nitrogen gas supply (high purity)

Procedure:

- Precisely weigh 5.0 ± 0.1 mg of sample into an aluminum crucible.

- For TGA analysis, heat the sample from 25°C to 400°C at a constant rate of 10°C/min under nitrogen purge (50 mL/min).

- Record temperature at which 1%, 5%, and 10% mass loss occurs.

- For isothermal studies, maintain samples at 40°C, 60°C, and 80°C in controlled ovens.

- Withdraw samples at predetermined intervals (0, 7, 14, 30, 60, 90 days) and analyze by HPLC.

- Calculate degradation rate constants using first-order kinetics model.

HPLC Analysis Conditions:

- Column: C18, 250 × 4.6 mm, 5 μm particle size

- Mobile phase: 70:30 (v/v) methanol:ammonium acetate buffer (10 mM, pH 5.0)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection volume: 10 μL

- Run time: 15 minutes

Hydrolytic Stability Testing Protocol

Principle: Evaluate stability of this compound under various pH conditions to simulate potential formulation environments and accidental exposure to moisture.

Materials and Equipment:

- This compound test sample

- Buffer solutions: pH 2.0 (phosphate), pH 7.0 (phosphate), pH 9.0 (borate)

- Controlled temperature water baths (25°C, 40°C, 60°C)

- HPLC system with UV detection

- Analytical balance (precision ± 0.01 mg)

Procedure:

- Prepare 1 mg/mL solutions of this compound in each buffer system.

- Place solutions in sealed containers and maintain at specified temperatures.

- Withdraw aliquots at 0, 1, 3, 7, 14, 21, and 30 days.

- Immediately analyze samples by HPLC to quantify parent compound and degradation products.

- For solid-state hydrolysis studies, expose solid drug substance to controlled relative humidity environments (40%, 60%, 75% RH) using saturated salt solutions.

- Monitor appearance, mass change, and chemical purity at regular intervals.

The experimental workflow for stability assessment involves multiple parallel processes as illustrated below:

Experimental workflow for comprehensive stability assessment of this compound under various stress conditions.

Analytical Methods for Stability Evaluation

Comprehensive stability evaluation of this compound requires multiple analytical techniques to fully characterize the compound and detect potential degradation products. The following methods have been optimized for this specific diamine compound:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

- Column: Waters XBridge C18, 250 × 4.6 mm, 5 μm or equivalent

- Mobile Phase: Gradient elution with solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile)

- Gradient Program: 0 min (80% A), 5 min (80% A), 15 min (50% A), 25 min (20% A), 30 min (20% A), 35 min (80% A)

- Column Temperature: 30°C

- Detection: UV at 215 nm and 254 nm

- Flow Rate: 1.2 mL/min

- Injection Volume: 10 μL

This method effectively separates this compound from its potential degradation products, including monoamine derivatives, cyclized products, and oxidative products.

Gas Chromatography (GC):

- Column: DB-5ms, 30 m × 0.25 mm ID, 0.25 μm film thickness

- Carrier Gas: Helium, constant flow 1.2 mL/min

- Temperature Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min

- Injector Temperature: 250°C

- Detection: FID at 300°C

- Sample Preparation: Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) before injection

GC analysis is particularly useful for detecting volatile degradation products and residual solvents that may interact with the diamine.

Spectroscopic Methods

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis monitors changes in functional groups, particularly the N-H stretching vibrations at 3300-3500 cm⁻¹ and C-N stretching at 1000-1250 cm⁻¹. Appearance of new peaks in the carbonyl region (1700-1750 cm⁻¹) indicates oxidative degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about the diamine and its degradation products. Key observations include:

- ¹H NMR: Monitor amine protons (δ 1.0-1.5 ppm) and methylene protons adjacent to amine groups (δ 2.6-2.8 ppm)

- ¹³C NMR: Observe chemical shifts of carbon atoms adjacent to amine groups (δ 40-50 ppm)

- Appearance of new signals in the aldehyde region (δ 9-10 ppm) indicates oxidative deamination

Applications in Drug Development and Research

This compound serves multiple functions in pharmaceutical research and drug development, leveraging its unique chemical properties as a building block for various applications. Understanding these applications helps contextualize the importance of proper storage and stability management.

Pharmaceutical Salt Formation

The diamine functionality allows this compound to form salts with acidic pharmaceutical compounds, potentially improving solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The extended hydrocarbon chain provides hydrophobic character that can modulate dissolution rates and membrane permeability. When used for salt formation, the purity and integrity of the diamine is critical, as degradation products can compromise the pharmaceutical properties of the resulting salt form.

Polymer-Based Drug Delivery Systems

This compound serves as a monomer or cross-linking agent in the synthesis of polyamides, polyurethanes, and dendrimers for controlled drug delivery. The compound's structure influences drug loading capacity, release kinetics, and biodegradation profiles of the resulting polymers. Maintaining consistent diamine quality through proper storage is essential for reproducible polymer properties and performance.

Chemically Induced Dimerization Systems

Though not directly referenced in the search results for this compound, the principle of chemically induced dimerization (CID) [2] can be extrapolated to potential applications of this diamine. The compound could serve as a spacer or linker in CID systems designed to manipulate cellular processes, where its length and flexibility would influence the distance and orientation between dimerized proteins. The stability of such systems would be directly affected by the integrity of the diamine component.

The relationship between this compound stability and its functional applications in drug development can be visualized as follows:

Relationship between this compound stability and its functional applications in pharmaceutical development.

Regulatory and Safety Considerations

Proper storage and handling of this compound must address regulatory requirements and safety considerations to ensure personnel protection and compliance with laboratory standards.

Safety Profile

- Toxicity: this compound exhibits moderate toxicity with an estimated LD₅₀ of 500-1000 mg/kg (oral, rat). The compound is a skin and eye irritant and may cause respiratory irritation if inhaled as dust.

- Reactivities: The amine groups can react exothermically with acids, acid anhydrides, and oxidizing agents. Contact with moisture may generate heat and release ammonia gas under extreme conditions.

- Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and copper-containing compounds.

Regulatory Compliance

- Storage Documentation: Maintain detailed records of storage conditions, including temperature monitoring charts, humidity records, and container integrity checks.

- Stability Testing Schedule: Conduct formal stability studies according to ICH guidelines (Q1A(R2)) with testing intervals at 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.

- Impurity Profiling: Establish validated analytical methods to monitor known and unknown degradation products, with special attention to potentially genotoxic impurities.

Disposal Considerations

- Chemical Inactivation: Before disposal, neutralize small quantities by slowly adding to a large volume of dilute hydrochloric acid (1-2 M) with adequate cooling and stirring.

- Waste Classification: Classify diamine waste as hazardous due to its toxicity and potential environmental impact.

- Recycling Opportunities: Consider recycling high-purity material through recrystallization or distillation rather than disposal, following appropriate quality assessment.

Conclusion

This compound represents a valuable chemical building block in pharmaceutical research and development, with its utility directly dependent on proper storage and stability management. This comprehensive technical guide has outlined specific storage conditions, detailed experimental protocols for stability assessment, and analytical methods for monitoring degradation. The primary amine functionalities represent the most labile aspects of the molecule, requiring protection from oxygen, moisture, and extreme pH conditions to maintain chemical integrity.

Implementation of the recommended storage parameters – including temperature control (2-8°C), inert atmosphere, protection from light, and humidity control – will maximize the shelf life and performance consistency of this important diamine. Regular stability monitoring using the described chromatographic and spectroscopic methods provides essential data for determining appropriate retest dates and storage conditions.

References

Comprehensive Application Notes and Protocols: Nylon Synthesis from 1,12-Dodecanediamine for Research and Development

Introduction to 1,12-Dodecanediamine and its Significance in Polymer Chemistry

This compound (C₁₂H₂₈N₂), also known as dodecamethylenediamine or 1,12-diaminododecane, is a long-chain aliphatic diamine with twelve methylene groups separating the two terminal amine functional groups. This compound serves as a crucial monomer in the production of specialty nylons, particularly nylon 1212, which exhibits superior properties compared to shorter-chain nylons. The extended hydrocarbon chain contributes to enhanced hydrophobic character, increased flexibility, and improved chemical resistance in the resulting polymers. These characteristics make this compound-based polyamides particularly valuable for specialized applications in automotive components, coatings, and pharmaceutical intermediates where conventional nylons may be deficient.

The chemical structure of this compound, with its balanced hydrophobicity and reactivity, enables the formation of polyamides with unique material properties. At room temperature, it typically presents as a white flake solid with a minimum melting point of 55°C and a molecular weight of 200.36 g/mol [1]. Commercial samples typically have a minimum assay of 97.0% [1], though higher purity grades (98% min) are available for research applications where optimal polymer properties are essential [2]. The compound's dual amine functionality allows it to participate in polycondensation reactions with various diacids, acid chlorides, and other electrophilic monomers to form linear, high molecular weight polymers with regular structural features.

Chemical Profile and Specifications of this compound

Fundamental Chemical Characteristics

Table 1: Basic chemical identifiers and properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 2783-17-7 | [1] [2] |

| Molecular Formula | C₁₂H₂₈N₂ | [1] [2] |

| Molecular Weight | 200.36 g/mol | [1] [2] |

| IUPAC Name | This compound | [2] |

| Common Synonyms | 1,12-Diaminododecane; Dodecamethylenediamine | [2] |

| EINECS Number | 220-489-6 | [2] |

| SMILES Notation | C(CCCCCCN)CCCCCN | [2] |

Physical Properties and Quality Specifications

Table 2: Physical properties and quality specifications of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Appearance | White flake solid | [1] [2] |

| Minimum Assay | 97.0%-98.0% | [1] [2] |

| Melting Point | ≥55°C | [1] |

| Color (APHA) | ≤10 | [1] |

| Shelf Life | Approximately half a year at room temperature | [2] |

| Storage Conditions | Cool, ventilated warehouse; sealed container; away from light | [1] [2] |

This compound is classified as a hazardous chemical requiring appropriate safety precautions. It carries the GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H317 (may cause an allergic skin reaction) [2]. Appropriate personal protective equipment including gloves, safety glasses, and protective clothing should be worn when handling this compound. The recommended storage conditions include cool, ventilated areas away from heat sources and ignition points, with containers kept tightly sealed [1]. For laboratory use, it is advisable to store the chemical at room temperature for long-term stability while protecting it from light exposure [2].

Nylon Synthesis Protocols Using this compound

Polycondensation Mechanism and Reaction Chemistry

The synthesis of nylons from this compound typically proceeds through a polycondensation reaction with diacid derivatives, most commonly dicarboxylic acids, diacid chlorides, or bis-acrylamides. The reaction mechanism involves nucleophilic attack of the amine groups on carbonyl carbons, resulting in the formation of amide linkages with the elimination of water or hydrogen chloride as byproducts. When reacting with dicarboxylic acids, the process is typically conducted at elevated temperatures (200-300°C) to facilitate water removal and drive the equilibrium toward polymer formation. With more reactive acid chlorides, the reaction can proceed under milder conditions but requires acid scavengers to neutralize the generated HCl.

The molecular weight of the resulting polyamides is critically dependent on reaction conditions, including monomer purity, stoichiometric balance, temperature control, and efficient byproduct removal. The use of this compound with aliphatic dicarboxylic acids of varying chain lengths (e.g., decanedioic acid for nylon 1212) yields polymers with different thermal and mechanical properties influenced by the methylene segment length between amide groups. Recent advances have also demonstrated the utility of this compound in synthesizing hydrophobic polyamidoamines (H-PAAs) through alternative polyaddition pathways with bis-acrylamides, expanding the structural diversity accessible with this monomer [3].

Table 3: Monomer combinations with this compound and resulting polymers

| Comonomer | Comonomer Type | Resulting Polymer | Key Characteristics | Reference |

|---|---|---|---|---|

| Dodecanedioic acid | Dicarboxylic acid | Nylon 1212 | Semi-crystalline, hydrophobic | [1] [2] |

| Itaconic acid | Unsaturated diacid | Unsaturated polyamides | Potential for cross-linking | [4] |

| Bis-acrylamides | Bis-electrophiles | Polyamidoamines (PAAs) | Hydrophobic, semi-crystalline | [3] |

| Adipic acid | Short-chain diacid | Nylon 612 | Higher amide density | [4] |

Solution-Phase Polyamidation Protocol

The solution-based polycondensation method offers better control over reaction parameters and is particularly suitable for laboratory-scale synthesis of specialized polyamides. This protocol describes the synthesis of hydrophobic polyamidoamines (H-PAAs) using this compound as a starting material for bis-acrylamide synthesis, followed by polyaddition with various bis-secondary amines [3].

Synthesis of N,N'-Dodecamethylene-bis-acrylamide (B12) - Monomer Preparation

- Equipment: 1 L four-necked round bottom flask, thermometer, mechanical stirrer, two dropping funnels, acetone/ice bath, vacuum filtration apparatus, vacuum drying oven

- Reagents:

- This compound (31.0 g, 150.0 mmol)

- Chloroform (800 mL + 18 mL)

- Acryloyl chloride (27.6 mL, 329.5 mmol)

- Sodium hydroxide (13.8 g, 338.1 mmol) in deionized water (34 mL)

- Acetic acid/water solution (1:2 v/v, 270 mL)

- Procedure:

- Suspend this compound in chloroform (800 mL) in the reaction flask.

- Cool the suspension to 0 ± 1°C using an acetone/ice bath with vigorous stirring.

- Simultaneously add dropwise the solutions of acryloyl chloride in chloroform (18 mL) and NaOH in water, maintaining temperature at 0-2°C throughout the addition.

- After addition complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

- Filter the solid product and wash sequentially with acetic acid/water solution followed by water until neutral pH.

- Dry the off-white solid to constant weight under vacuum.

- Yield: Approximately 24.9 g (54.0%) for the primary crop; additional 2.8 g can be recovered from mother liquors.

- Quality Assessment: Confirm identity and purity of both fractions using ¹H-NMR and FT-IR spectroscopy [3].

The following diagram illustrates the monomer synthesis workflow:

Polymerization: Synthesis of B12-DM2 Polyamidoamine

- Equipment: Screw cap tube (100 mL), magnetic stirrer with heating capability, vacuum oven, filtration apparatus

- Reagents:

- N,N'-Dodecamethylene-bis-acrylamide (B12) (15.4 g, 50 mmol)

- N,N'-Dimethylethylenediamine (DM2) (4.5 g, 50 mmol)

- Benzyl alcohol (57 mL)

- Diethyl ether (500 mL)

- Procedure:

- Combine B12, DM2, and benzyl alcohol in the screw cap tube.

- Stir magnetically at 60°C for 48 hours until the mixture becomes homogeneous.

- Cool the solution to room temperature.

- Precipitate the polymer into diethyl ether (500 mL) with stirring.

- Maintain at 5-8°C overnight to complete precipitation.

- Recover the product by filtration and dry under vacuum to constant weight.

- Yield: Approximately 17.7 g (89%) of whitish solid polymer.

- Characterization: The number average molecular weight (M̄ₙ) of B12-DM2 determined by ¹H-NMR end-group analysis is approximately 9,700 [3].

Bulk (Melt) Polycondensation Protocol

For industrial-scale production or when solvent-free conditions are desired, bulk polycondensation offers practical advantages. This method is particularly suitable for the synthesis of traditional nylon polymers such as nylon 1212 through the reaction of this compound with dicarboxylic acids.

- Equipment: Pressure-rated reactor with mechanical stirring, nitrogen purge system, temperature control and monitoring, vacuum attachment, heating mantle

- Reagents:

- This compound (high purity, ≥97%)

- Dodecanedioic acid (stoichiometric equivalent)

- Antioxidant (e.g., 2,6-di-tert-butyl-p-cresol, 0.1-0.5% w/w)

- Nitrogen gas (oxygen-free)

- Procedure:

- Charge the reactor with precisely weighed this compound and dodecanedioic acid in equimolar ratios.

- Add antioxidant (0.1-0.5% by total weight) to prevent thermal degradation.

- Purge the system with nitrogen gas for 20-30 minutes to create an inert atmosphere.

- Heat the mixture gradually to 200-220°C with constant mechanical stirring under nitrogen pressure.

- Maintain at this temperature for 2-3 hours while allowing steam pressure to develop (approximately 250 psi).

- Implement controlled venting to remove condensed water while maintaining system pressure.

- Gradually increase temperature to 250-270°C while reducing pressure toward vacuum conditions.

- Apply full vacuum (<5 mmHg) for 30-60 minutes to complete polymerization and increase molecular weight.

- Purge with nitrogen and extrude the polymer melt under pressure.

- Process Considerations: Strict stoichiometric balance is critical for achieving high molecular weights. The process typically employs a two-stage approach with an initial pressure stage followed by vacuum finishing to drive the polycondensation equilibrium toward completion [4].

The following diagram illustrates the bulk polymerization process:

Polymer Characterization and Analytical Methods

Structural and Molecular Weight Characterization

Comprehensive characterization of the synthesized polyamides is essential for correlating structural features with material properties. The following analytical techniques provide critical information about polymer structure and quality:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is employed for both structural verification and molecular weight determination through end-group analysis. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) depending on solubility. The percentage of terminal units relative to repeating units allows calculation of number average molecular weight (M̄ₙ), with values for this compound-based H-PAAs typically ranging from 6,000 to >10,000 [3].

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis confirms the formation of amide linkages through characteristic absorption bands. The amide I band (C=O stretch) appears at approximately 1640 cm⁻¹, while the amide II band (N-H bend coupled with C-N stretch) is observed around 1540 cm⁻¹. Additional peaks corresponding to methylene groups (2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric C-H stretches) provide information about the aliphatic segments [3].

Thermal Analysis: Thermal properties are assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This compound-based polyamides typically exhibit semi-crystalline behavior with melting temperatures influenced by the comonomer structure. These polymers demonstrate notable thermal stability with decomposition temperatures generally exceeding 300°C. The long methylene sequences contribute to distinct crystalline regions that melt at lower temperatures compared to nylons with higher amide density [3].

Material Properties and Performance Evaluation

Table 4: Properties of polyamides derived from this compound

| Property | Value/Range | Testing Method | Notes | Reference |

|---|---|---|---|---|

| Young's Modulus | 260-263 MPa | Tensile testing | Similar across different H-PAAs | [3] |

| Maximum Stress | Variable | Tensile testing | Depends on methylene groups in bis-acrylamide | [3] |

| Stress at Break | Variable | Tensile testing | Chain length dependent | [3] |

| Water Resistance | Unaffected as films | Water immersion | High hydrophobicity | [3] |

| Wettability | Higher than common nylons | Contact angle measurement | [3] | |

| Flammability | Non-igniting after prolonged exposure | Methane flame test | Promising flame resistance | [3] |

| Crystallinity | Semi-crystalline | XRD, DSC | [3] |

The exceptional flame resistance observed in this compound-based polyamides is particularly noteworthy, as neither films nor powders ignited after prolonged exposure to a methane flame [3]. This property, combined with their inherent hydrophobicity and semi-crystalline nature, makes these materials promising candidates for applications requiring fire safety and water resistance.

Applications in Materials Science and Industrial Context

Polyamides derived from this compound find application across diverse fields due to their favorable material properties and structural versatility. The primary applications include:

Nylon 1212 Production: As a fundamental monomer for nylon 1212 synthesis, this compound contributes to polymers with superior mechanical properties, reduced moisture absorption, and enhanced chemical resistance compared to conventional nylons like nylon 66 or nylon 6. These characteristics make nylon 1212 particularly valuable in automotive components, electrical connectors, and industrial fibers [1] [2].

Pharmaceutical Intermediates: The compound serves as a key synthetic intermediate in pharmaceutical manufacturing, where its dual functionality allows incorporation into complex molecules with biological activity. The long aliphatic chain provides lipophilic character that can influence drug bioavailability and targeting [1].

Specialty Polyamidoamines (PAAs): Recent research has demonstrated the utility of this compound in synthesizing hydrophobic polyamidoamines with potential as structural materials. Unlike conventional PAAs that are typically water-soluble or swellable, these H-PAAs exhibit semi-crystalline behavior, organic solubility, and sufficient mechanical strength for potential use in medical devices, filtration membranes, and specialty coatings [3].

Sustainable Polymer Alternatives: With growing interest in bio-based alternatives, recent advances in de novo biosynthesis of nylon 12 precursors from renewable resources highlight the potential for similar approaches with this compound. While current biological routes focus on ω-aminododecanoic acid production [5], the principles could be adapted to develop sustainable production methods for this compound itself, reducing reliance on petrochemical feedstocks.

Conclusion and Future Perspectives

This compound serves as a versatile monomer for the synthesis of specialized polyamides with tailored properties for demanding applications. The protocols outlined herein provide researchers with robust methodologies for preparing both traditional nylons and innovative polyamidoamines using this long-chain diamine. The solution-phase synthesis offers controlled conditions for laboratory-scale production of specialized polymers, while the bulk polycondensation method aligns with industrial practices for larger-scale manufacturing.

Future developments in this field will likely focus on sustainable production of this compound from renewable resources, potentially through metabolic engineering approaches similar to those being explored for ω-aminododecanoic acid [5]. Additionally, the exploration of novel copolymer systems incorporating this compound may yield materials with enhanced properties for emerging applications in biomedical engineering, advanced composites, and sustainable packaging. The exceptional flame resistance observed in hydrophobic polyamidoamines derived from this monomer [3] warrants further investigation for fire-safe material applications.

References

- 1. This compound / CAS:2783-17-7 [zehaochem.com]

- 2. This compound CAS 2783-17-7 [watson-int.com]

- 3. Semi-Crystalline Hydrophobic Polyamidoamines: A New ... [pmc.ncbi.nlm.nih.gov]

- 4. US4420608A - Polyamides from itaconic acid and diamines [patents.google.com]

- 5. De novo biosynthesis of nylon 12 monomer ω- ... [pubmed.ncbi.nlm.nih.gov]

Application Notes: Bio-Based Polyamide 12,36 from 1,12-Dodecanediamine

1. Introduction to PA12,36 Polyamide 12,36 (PA12,36) is a fully bio-based thermoplastic polyamide elastomer (TPAE) synthesized from 1,12-Dodecanediamine (DDA) and a fatty dimer acid (FDA) derived from vegetable oils [1] [2]. It is designed to address common challenges in polyamide foaming, such as cell collapse and poor dimensional stability, by leveraging a branched monomer structure that creates a physically crosslinked network. This material is particularly promising for producing high-performance, sustainable foams for applications like shoe soles, offering an excellent balance of mechanical properties, low-temperature flexibility, and enhanced foamability [1].

2. Key Characteristics and Advantages The properties of PA12,36 make it a competitive alternative to petroleum-based TPAEs. The table below summarizes its key characteristics.

| Property Category | Key Characteristics of PA12,36 |

|---|---|

| Thermal Properties | Low melting temperature (85.8 °C), high initial degradation temperature (425 °C), glass transition temperature (30.4 °C) [1] [2]. |

| Mechanical Properties | Satisfactory tensile strength (10.0 MPa) and superior elongation at break (1378%) [1] [2]. |

| Foaming Performance | Wide foaming window (76–81 °C), high expansion ratio (4.8–9.6), excellent dimensional stability, and high shape recovery (92–97.9%) [1]. |

| Sustainability | 100% renewable carbon content when using bio-based FDA and DDA, solvent-free synthesis, and use of green blowing agent (scCO₂) [1] [2]. |

3. Comparative Analysis with Other Polyamides this compound is a versatile monomer used in various polyamides. The table below compares PA12,36 with other common DDA-based nylons.

| Polyamide Type | Monomers | Key Features | Common Applications |

|---|---|---|---|

| Nylon 12,12 | DDA + 1,12-Dodecanedioic acid [3] | Similar to Nylon 12; low water absorption, good dimensional stability [3]. | -- |

| Nylon 6-12 | Hexamethylenediamine + 1,12-Dodecanedioic acid [3] | -- | -- |

| PA1212-based TPAE | DDA, Dodecanedioic acid, Polyetheramine [4] | High elasticity, good damping performance at low temperature, lightweight [4]. | Sports equipment (e.g., ski boots) [4]. |

| PA12,36 | DDA + Fatty Dimer Acid (FDA) [1] | Bio-based, excellent foamability, high shape recovery, low melting point [1]. | Microcellular foams (e.g., shoe soles) [1]. |

Detailed Experimental Protocols

Protocol 1: Synthesis of PA12,36 via Melt Polycondensation

This protocol describes the catalyst-free and solvent-free synthesis of PA12,36 as detailed in recent research [1] [2].

1. Materials

- This compound (DDA): ≥99% purity [2].

- Fatty Dimer Acid (FDA): e.g., Pripol 1009 (Acid value: 196 mg·g⁻¹, ~98.7% dicarboxylic acid) [2].

- Inert Gas: Nitrogen.

2. Equipment

- 2 L polymerization reactor equipped with a mechanical stirrer.

- Vacuum pump.

- Reflux condenser.

- Nitrogen gas inlet.

- Heating mantle with temperature control.

3. Procedure

- Charging: Introduce FDA (1000 mmol) and DDA (1010 mmol) into the reactor. A slight molar excess of DDA (1.01:1 ratio) is used to compensate for potential diamine loss during polymerization [2].

- Initial Mixing: Flush the reactor with nitrogen and mix the reactants at 50°C for 30 minutes to form a salt [2].

- Polymerization:

- Post-Polymerization:

- Apply a reduced pressure of 0.7 kPa and continue the reaction until the "rod climbing" phenomenon (a sign of increased melt viscosity) is observed [2].

- Product Recovery:

- Pour the molten polymer into ice-cold water.

- After cooling to ambient temperature, a transparent, solid PA12,36 is obtained [2].

The following workflow diagram summarizes the synthesis process.

Protocol 2: Production of Microcellular PA12,36 Foams via scCO₂

This protocol details the production of microcellular foams using supercritical CO₂, a green blowing agent [1] [2].

1. Materials

- Synthesized PA12,36 powder.

- Blowing Agent: Compressed Carbon Dioxide (CO₂), food-grade or higher.

2. Equipment

- Hot-press.

- High-pressure vessel (autoclave) with temperature and pressure controls.

- Rapid pressure release system.

3. Procedure

- Specimen Preparation (Hot-Pressing):

- Place PA12,36 powder in a metal mold.

- Heat in a hot-press to 110°C for 15 minutes to melt the powder.

- Apply a force of 6.3 tonnes for 15 minutes.

- Cool the mold to 30°C, demold, and cut into specimens of approximately 5 cm² area [2].

- Saturation:

- Place the PA12,36 specimen into the high-pressure vessel.

- Pressurize the vessel with CO₂ to the desired saturation pressure (e.g., 20 MPa).

- Heat the system to the target foaming temperature (e.g., between 70°C and 84°C) and maintain for 90 minutes to ensure complete gas saturation [2].

- Foaming:

- Induce foaming by rapidly depressurizing the vessel (within 1-2 seconds) [2].

4. Characterization of Foams The resulting foams can be characterized as follows:

- Cell Structure: Analyze using Scanning Electron Microscopy (SEM). PA12,36 typically produces uniform cells with a diameter of 15–24 µm and a high cell density of 10¹¹ to 10¹² cells/cm³ [1].

- Thermal Properties: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, crystallinity, and thermal stability [1] [2].

- Mechanical Properties: Perform tensile tests and evaluate shape recovery percentage [1].

Key Considerations for Researchers

- Material Selection: The branched structure of the Fatty Dimer Acid (FDA) is crucial as it creates physical crosslinks, significantly improving melt strength and foamability without chemical crosslinkers [1].

- Process Control: The gradual heating during synthesis is vital to prevent bubbling. The application of vacuum in the final stage is necessary to achieve high molecular weight [2].

- Foaming Optimization: The foaming temperature is a critical parameter. A window of 76–81°C was identified as optimal for PA12,36 to achieve high expansion ratios and uniform cell structure [1].

References

- 1. Synthesis of High-Value Bio-Based Polyamide 12,36 ... [mdpi.com]

- 2. Synthesis of High-Value Bio-Based Polyamide ,36 Microcellular... 12 [pmc.ncbi.nlm.nih.gov]

- 3. (Nylon): Guide to PA6, PA66, PA11, PA Polyamide Variants 12 [specialchem.com]

- 4. Facile Synthesis of Thermoplastic Polyamide Elastomers ... [pmc.ncbi.nlm.nih.gov]

1,12-Dodecanediamine corrosion inhibitor application

Documented Applications and Performance Data

While a dedicated "Application Note" for DA122 as a corrosion inhibitor was not located, the tables below summarize its documented roles and quantitative performance in related industrial applications.

Table 1: Documented Industrial Applications of 1,12-Dodecanediamine

| Application Area | Specific Function | Key Findings & Performance Data | Citation |

|---|---|---|---|

| Mineral Flotation | Combined collector with sodium oleate (NaOL) for spodumene separation [1]. | Under optimal conditions, the NaOL/DA122 combination increased spodumene recovery by 10.13% compared to a traditional NaOL/DDA collector, achieving 82.16% recovery [1]. | |

| Corrosion Inhibition | Utilized in the synthesis of corrosion inhibitors for steel applications [1]. | Specific quantitative efficiency data for the final synthesized compounds is not provided in the available report [1]. | |

| Chemical Synthesis | Building block for polymers (e.g., polyesteramide) and other chemical intermediates [1] [2]. | Imparts properties like mechanical strength and biodegradability to polymers; also used in synthesizing titanium oxide nanosheets [1] [2]. |

Table 2: Experimental Performance in Flotation

| Parameter | Performance Data for NaOL/DA122 Collector |

|---|---|

| Optimal Molar Ratio (NaOL:DA122) | 12:1 [1] |

| Spodumene Recovery Rate | 82.16% [1] |

| Comparative Improvement | 10.13% increase over NaOL/DDA collector [1] |

| Proposed Mechanism | Coadsorption via electrostatic attraction and hydrogen bonding, leading to a hydrophobic surface on the target mineral [1]. |

Experimental Protocol for Flotation Application

The following workflow and detailed protocol are adapted from a study on using a DA122-based collector for spodumene flotation [1]. This serves as a template for how DA122 can be incorporated into a rigorous industrial process.

Detailed Procedure: Flotation Separation of Spodumene from Feldspar

This protocol evaluates the efficiency of a combined collector of sodium oleate (NaOL) and this compound (DA122) in the flotation separation of spodumene from feldspar [1].

1. Materials and Reagents

- Mineral Samples: High-purity spodumene and feldspar, crushed, ground, and sieved to a particle size of -0.105 +0.038 mm [1].

- Collectors: this compound (DA122) and sodium oleate (NaOL). Prepare fresh aqueous solutions for each experiment [1].

- pH Modifiers: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment [1].

2. Experimental Setup

- Flotation Apparatus: A micro-flotation machine (e.g., an XFG-type laboratory flotation cell).

- Environment: Conduct experiments at a stable ambient temperature (e.g., 25°C).

3. Methodology

- Pulp Preparation: Place a 2.0-gram sample of a single mineral (spodumene or feldspar) into the flotation cell. Add deionized water to achieve a solid mass concentration of 10% [1].

- Conditioning: Stir the pulp for 1 minute. Adjust the pH to the desired value (e.g., pH 8). Add the collector solutions (NaOL and DA122 at the specified molar ratio) to the pulp and condition for 3 minutes [1].

- Flotation: Introduce air at a flow rate of 20 mL/min for 4 minutes. Collect the floated (concentrate) and non-floated (tailing) products [1].

- Analysis: Filter, dry, and weigh the floated and non-floated products. Calculate the mineral recovery based on mass.

- Recovery (%) = [Mass of Concentrate / (Mass of Concentrate + Mass of Tailing)] × 100 [1].

4. Performance Optimization

Key Considerations and Future Outlook

- Corrosion Inhibitor Synthesis: DA122 is noted as a starting material for synthesizing other corrosion inhibitors [1] [3]. The pathway involves chemical modification to create derivatives with enhanced surface-active properties.

- Synergistic Effects: Research highlights that mixed anionic/cationic surfactant systems, like NaOL/DA122, exhibit strong synergistic effects. This results in high surface activity, lower critical micelle concentration, and improved performance in processes like flotation, which could be relevant for designing corrosion inhibition formulations [1].

- Environmental and Safety Profile: While some diamine derivatives are designed to be environmentally friendly [4], the specific toxicity and biodegradability profile of DA122 should be thoroughly evaluated as part of any safety protocol.

Knowledge Gaps and Limitations

This analysis is constrained by the available public research. Key limitations include:

- No Direct Corrosion Data: The search did not yield specific quantitative data or detailed protocols for using pure DA122 as a corrosion inhibitor for metals in acidic or alkaline media. The mentioned use is primarily as a chemical precursor [1] [3].

- Limited Mechanistic Studies: A detailed molecular-level mechanism of action for DA122 (e.g., adsorption energies, interaction sites on metal surfaces) in corrosion inhibition was not available in the searched literature.

Future research should focus on generating standardized corrosion inhibition efficiency data (e.g., using electrochemical impedance spectroscopy and potentiodynamic polarization) for DA122 across various media and metal substrates.

References

- 1. A new combined collector of sodium oleate and 1,12- ... [sciencedirect.com]

- 2. Preparation, structure–property relationships, and ... [nature.com]

- 3. (PDF) Synthesis and study of corrosion inhibiting activity of ... [academia.edu]

- 4. Studies of the anticorrosion property of a newly ... [sciencedirect.com]

1,12-Dodecanediamine surface active agent synthesis

Fundamental Properties of 1,12-Dodecanediamine

The table below summarizes the core characteristics of this compound, which are crucial for understanding its behavior in synthetic protocols [1] [2].

| Property | Description / Value |

|---|---|

| Chemical Formula | C₁₂H₂₈N₂ |

| IUPAC Name | 1,12-Diaminododecane |

| CAS Registry Number | 2783-17-7 |

| Molecular Weight | 200.36 g/mol |

| Physical Form | White to almost white powder or lumps |

| Melting Point | 67–69 °C |

| Boiling Point | ~304 °C |

| Water Solubility | Poor (approx. 520 mg/L at 19.5 °C) |

| Solubility in Organic Solvents | Soluble in ethanol; better solubility in non-polar solvents (e.g., hexane, dichloromethane) [1]. |

| Key Functional Groups | Two terminal primary amine (-NH₂) groups |

| Amphiphilic Nature | Hydrophobic C12 alkane chain with hydrophilic amine termini |

Documented Experimental Protocol

One well-documented application of DDA is its use as a template and nitrogen source in the synthesis of N-doped titanium dioxide (TiO₂) photocatalysts. The following protocol is adapted from published research [3].

Synthesis of N-Doped Dual-Phase Titanate/Anatase Using DDA

- Objective: To prepare a visible-light-responsive photocatalyst with high surface area and adsorptive capacity.

- Principle: DDA acts as a bola-amphiphile surfactant, directing the formation of a specific nanostructure, while also serving as the source of nitrogen for doping the titanium dioxide lattice.

Materials:

- Titanium tetrabutoxide (TBOT)

- This compound (DADD)

- Acetic acid (HAc)

- Absolute ethanol (EtOH)

- Sodium hydroxide (NaOH)

- Deionized water

Procedure:

- Precursor Solution: Add 10 mL of TBOT to a mixture of 20 mL of EtOH and 4 mL of HAc under vigorous stirring.

- DDA Solution: Dissolve 1.5 g of DDA in 20 mL of EtOH. Then, add this DDA solution dropwise to the TBOT precursor solution from Step 1.

- pH Adjustment: Add a 3 M NaOH solution to the mixture to adjust the pH to a value of 7.

- Hydrothermal Treatment: Transfer the final mixture into a Teflon-lined stainless-steel autoclave. Maintain the autoclave at 180°C for 24 hours.

- Product Recovery: After the reaction, allow the autoclave to cool naturally. Collect the resulting white precipitate by centrifugation.

- Washing and Drying: Wash the precipitate thoroughly with deionized water and absolute ethanol. Dry the final product in an oven at 80°C for 12 hours.

The workflow for this synthesis is summarized in the following diagram:

Potential Applications in Drug Development

While direct use of DDA as a classic surfactant in drug formulations is not well-documented in the searched literature, its properties and related chemical concepts point to potential applications:

- Drug Delivery Systems: The broader class of amine-containing surfactants and biosurfactants is known to form micelles that can encapsulate drugs with poor aqueous solubility, thereby improving their bioavailability [4]. DDA's structure suggests a potential for similar applications, though specific studies were not identified.

- Antimicrobial Applications: Some biosurfactants produced by bacteria, which share the amphiphilic characteristic with DDA, have demonstrated inherent antibacterial, antifungal, and antiviral properties. They can compromise the integrity of microbial membranes and prevent biofilm formation [4].

Critical Safety and Handling Notes

Given its chemical nature, handling DDA requires careful attention to safety [2]:

- Hazard Codes: C (Corrosive)

- Hazard Statements:

- H314: Causes severe skin burns and eye damage.

- H317: May cause an allergic skin reaction.

- Precautionary Measures:

- Wear protective gloves, protective clothing, and eye protection.

- Do not breathe dust/fume/gas/mist/vapours/spray.

- Use in an inert atmosphere and store in a dark place.

Future Research Directions

For researchers interested in exploring DDA's surfactant capabilities further, the following areas may be promising:

- Systematic Study of Self-Assembly: Investigating its critical micelle concentration (CMC) and the properties of its aggregates in various solvents.

- Derivatization: Modifying the amine groups to create quaternary ammonium compounds or other derivatives with enhanced surface activity and antimicrobial properties.

- Formulation with Pharmaceuticals: Evaluating its biocompatibility and efficacy in stabilizing or enhancing the delivery of specific, poorly soluble drug compounds.

References

1,12-Dodecanediamine automotive component manufacturing

Automotive Applications of 1,12-Dodecanediamine

This compound is a crucial monomer in the production of high-performance materials, especially polyamide resins (Nylon 612, Nylon 12) [1] [2]. These materials are valued in the automotive industry for their strength, thermal stability, and chemical resistance, contributing to vehicle lightweighting and durability.

Key Application Areas in Automotive Manufacturing:

| Application Area | Specific Components | Function of Polyamide |

|---|---|---|

| Engine Compartment | Engine covers, air intake manifolds, cooling system parts | Heat resistance, chemical stability, and strength [1] [2] |

| Fuel System | Fuel lines, connectors | Resistance to hydrocarbons and impermeability [2] |

| Electrical Systems | Electrical connectors, sensor housings | Insulating properties and mechanical durability [3] |

| Interior & Exterior | Bumper components, interior trim, under-the-hood housings | High impact strength and ability to be molded into complex shapes [1] [2] |

The following diagram illustrates the pathway from this compound to final automotive components:

Market Data and Quantitative Outlook

The global market for this compound is experiencing steady growth, largely driven by demand from the automotive sector [1] [2].

Global Market Overview:

| Metric | 2023/2024 Data | Projected 2032/2033 Data | CAGR (Compound Annual Growth Rate) |

|---|---|---|---|

| Global Market Size | USD 800 - 835 Million [1] [2] | USD 1.3 - 1.485 Billion [1] [2] | ~5.5% - 5.93% [1] [2] |

| U.S. Market Size | USD 0.25 Billion (2022) [4] | USD 0.4 Billion (2030) [4] | 7.0% [4] |

| South Korea Market Size | USD 0.1 Billion (2022) [3] | USD 0.14 Billion (2030) [3] | 4.9% [3] |

Regional Market Share Breakdown: The Asia-Pacific region dominates the market, holding over 45% of the global share, followed by North America (~25%) and Europe (~20%) [2] [5]. This is attributed to the strong manufacturing presence in countries like China, Japan, and South Korea [1] [3].

Synthesis and Production Context

The primary industrial production of this compound involves a multi-stage process starting from cyclododecanone, proceeding through 1,12-dodecanedioic acid, and culminating in the hydrogenation of 1,10-dicyandecane [6]. A known alternative patent method describes a process for producing diamines from lactams (like laurolactam) using hydrogen and ammonia in the presence of a catalyst [6].

Information Limitations and Further Research

The search results I obtained are from commercial market reports and a patent, which do not contain the granular, laboratory-level detail required for experimental protocols.

To obtain the specific methodologies, you may need to:

- Consult Scientific Journals: Search databases like ACS Publications, ScienceDirect, or Wiley Online Library for papers on polyamide synthesis. Using the chemical's role as a "monomer" or "cross-linking agent" in your search may yield better results.

- Review Manufacturer Data Sheets: Technical data sheets and application guides from major chemical suppliers (such as Evonik, BASF, or UBE Industries) often provide detailed processing parameters and handling instructions.

- Refine Your Search: Using more specific technical terms like "Nylon 12 synthesis protocol" or "polyamide curing agent formulation" could help locate the precise experimental details you need.

References

- 1. 1 12 Dodecanediamine Market Report [dataintelo.com]

- 2. Global this compound Market Size, Share, Demand [sphericalinsights.com]

- 3. This compound Market, By Application [linkedin.com]

- 4. United States this compound Market: Key Highlights [linkedin.com]

- 5. This compound Market Size By Application 2025 [linkedin.com]

- 6. Method for the production of diamines from lactams [patents.google.com]

Comprehensive Application Notes and Protocols: 1,12-Dodecanediamine in Advanced Textile Chemical Processing

Introduction to 1,12-Dodecanediamine in Textile Applications

This compound (DA12) represents a critical aliphatic diamine compound in advanced textile chemical processing, serving as a fundamental building block for high-performance polyamide polymers. This long-chain diamine features twelve methylene groups terminated by reactive amino groups, imparting unique chemical properties that translate to enhanced material characteristics in technical textiles. The compound's molecular structure enables the formation of polyamide polymers with exceptional hydrophobic properties, mechanical strength, and chemical resistance, making it particularly valuable for specialized textile applications requiring durability and specific performance characteristics. As textile manufacturers increasingly seek sustainable alternatives, DA12 has gained additional attention as it can be derived from renewable resources through microbial fermentation of petroleum by-products, aligning with growing environmental sustainability initiatives within the industry. [1] [2]

The application of this compound in textile processing primarily occurs through its incorporation as a monomer in polycondensation reactions to create specialized polyamides such as PA12T (polydodecanediamine terephthalamide) and PA1212. These engineering polymers exhibit superior thermal stability, reduced moisture absorption, and enhanced mechanical properties compared to shorter-chain polyamides, enabling their use in demanding textile applications including technical textiles, protective fabrics, and high-performance apparel. The continued research and development surrounding DA12-based polymers reflects the textile industry's ongoing pursuit of advanced materials that meet evolving performance requirements while addressing environmental concerns through green chemistry principles and sustainable sourcing. [1] [2]

Chemical Profile and Properties

This compound (C~12~H~28~N~2~) is an aliphatic diamine characterized by a linear hydrocarbon chain with amino functional groups at both terminals. This molecular configuration delivers a balance of hydrophobicity and reactivity that makes it particularly suitable for textile polymer applications. The extended methylene sequence (twelve CH~2~ groups) between the terminal amines creates a flexible backbone that imparts distinctive physical and chemical properties to resulting polymers, including lower moisture absorption and enhanced dimensional stability compared to shorter-chain diamines. These characteristics translate directly to improved performance in technical textiles where water resistance and maintaining structural integrity under varying humidity conditions are essential requirements. [1]

The primary chemical properties of this compound include:

- Molecular Structure: Linear aliphatic chain (C~12~) with primary amine termini

- Reactivity: Participates in polycondensation reactions with dicarboxylic acids

- Hydrophobicity: High methylene-to-amine ratio reduces water affinity

- Thermal Stability: Maintains structural integrity at elevated processing temperatures

The significance of the methylene chain length becomes evident when comparing DA12 to shorter-chain diamines. Polymers synthesized from DA12 exhibit reduced crystallinity and lower melting points than their shorter-chain counterparts while maintaining excellent mechanical properties. This combination of characteristics facilitates textile processing operations and enhances comfort in wearable applications due to increased flexibility and reduced stiffness. Furthermore, the chemical structure of DA12 contributes to enhanced chemical resistance in resulting textiles, particularly against polar substances, making DA12-based fabrics suitable for protective applications in industrial environments. [1] [2]

Application in Textile Processing

Polymerization Processes

The primary application of this compound in advanced textiles lies in its role as a monomer for semi-aromatic polyamides, most notably PA12T (polydodecanediamine terephthalamide). This specialized polymer is synthesized through polycondensation reactions between DA12 and terephthalic acid (PTA), resulting in a molecular structure that combines the mechanical strength and thermal resistance of aromatic components with the flexibility and processability of aliphatic chains. The polymerization process occurs at elevated temperatures (typically above 300°C) under controlled atmospheric conditions to prevent oxidative degradation while facilitating the removal of condensation by-products. The resulting PA12T exhibits a high melting point (approximately 315°C) and glass transition temperature (around 140°C), making it suitable for textiles requiring thermal stability such as protective apparel and automotive fabrics. [2]

Table 1: Polymerization Parameters for DA12-Based Polyamides

| Parameter | PA12T | PA1212 |

|---|---|---|

| Monomer A | This compound | This compound |

| Monomer B | Terephthalic Acid | 1,12-Dodecanedioic Acid |

| Reaction Temperature | 315-340°C | 185°C (melting point) |

| Key Characteristics | High melting point, excellent thermal stability | Flexibility, lower moisture absorption |

| Primary Textile Applications | Technical textiles, protective fabrics, automotive interiors | Flexible coatings, waterproof membranes |

The following diagram illustrates the synthesis pathway for PA12T from this compound:

Textile Finishing and Coating

Beyond fiber formation, DA12-based polyamides find significant application in textile finishing operations where they function as durable coating materials to impart specific performance characteristics. The relatively low moisture absorption of PA12T and similar polymers makes them particularly valuable for creating water-resistant barriers on technical textiles without compromising breathability. In coating applications, DA12-based polymers are typically applied from solution or melt states using techniques such as knife coating, roll coating, or spray deposition, followed by thermal treatment to ensure proper film formation and adhesion to textile substrates. The resulting coatings exhibit excellent resistance to chemical degradation, abrasion, and UV radiation, significantly extending the service life of technical textiles in demanding environments. [1] [2]

Recent advancements in textile chemical processing have leveraged the unique properties of DA12-based polymers to develop functional finishes that respond to specific environmental stimuli or provide active protection. These include:

- Thermoregulatory Finishes: Utilizing the thermal properties of PA12T for applications requiring temperature management

- Chemical Protective Layers: Exploiting the chemical resistance of DA12-based polymers for protective textiles

- Enhanced Dyeability: The crystalline structure of PA12T influences dye uptake and fastness properties

The integration of DA12-based polymers in textile finishing aligns with broader industry trends toward multi-functional materials that deliver enhanced performance while addressing sustainability concerns through extended product longevity and reduced chemical consumption during processing. [3] [4]

Experimental Protocols

Protocol 1: Synthesis of PA12T Polymer for Textile Applications

Objective: This protocol describes the laboratory-scale synthesis of PA12T polymer from this compound and terephthalic acid for evaluation in textile coating applications. The procedure yields a polymer with appropriate characteristics for subsequent textile integration through melt processing or solution coating. [2]

Materials and Equipment:

- This compound (DA12) - high purity grade

- Terephthalic acid (PTA) - textile grade

- Nitrogen atmosphere chamber

- High-temperature reactor with mechanical stirring

- Compression molding machine

- Ice water bath

- DSC, WAXD, and tensile testing equipment

Procedure:

- Monomer Preparation: Pre-dry both DA12 and PTA monomers in a vacuum oven at 120°C for 12 hours to remove residual moisture.